2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a pyridazinyl group, and a methylsulfonyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring under controlled conditions.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group is introduced through a series of reactions, including nitration, reduction, and sulfonylation.
Coupling Reaction: The final step involves coupling the ethoxyphenyl and pyridazinyl intermediates using acetamide as a linker under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- 2-(4-ethoxyphenyl)-N-(4-(6-(methylthio)pyridazin-3-yl)phenyl)acetamide
- 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propionamide
Uniqueness
What sets 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-10-4-15(5-11-18)14-20(25)22-17-8-6-16(7-9-17)19-12-13-21(24-23-19)29(2,26)27/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTWVLMHKCDXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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